2-Bromo-1-iodo-3-(trifluoromethyl)benzene

Catalog No.
S810770
CAS No.
1049731-01-2
M.F
C7H3BrF3I
M. Wt
350.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-iodo-3-(trifluoromethyl)benzene

CAS Number

1049731-01-2

Product Name

2-Bromo-1-iodo-3-(trifluoromethyl)benzene

IUPAC Name

2-bromo-1-iodo-3-(trifluoromethyl)benzene

Molecular Formula

C7H3BrF3I

Molecular Weight

350.9 g/mol

InChI

InChI=1S/C7H3BrF3I/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H

InChI Key

NANPAHUEDRWAJP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)I)Br)C(F)(F)F

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)C(F)(F)F

2-Bromo-1-iodo-3-(trifluoromethyl)benzene (CAS 1049731-01-2) is a highly functionalized 1,2,3-trisubstituted aromatic building block utilized extensively in advanced organic synthesis and pharmaceutical development [1]. Characterized by the presence of two distinct halogen leaving groups (iodine and bromine) positioned adjacent to a strongly electron-withdrawing trifluoromethyl (-CF3) moiety, this compound serves as a premium precursor for sequential, site-selective functionalization [2]. The inherent chemical properties of this scaffold allow for precise, stepwise cross-coupling without the need for intermediate protection-deprotection cycles. For procurement teams, sourcing this exact di-halogenated scaffold directly eliminates the need for hazardous, multi-step in-house iodination protocols, thereby streamlining the synthesis of complex active pharmaceutical ingredients (APIs) and fluorinated agrochemicals [3].

Research Fit

Workflow

Sequential cross-coupling via chemoselective C–I then C–Br functionalization

Selection

Ortho-dihalogenated benzotrifluoride building block with orthogonal leaving groups

Use Context

Step-economical synthesis of trifluoromethylated biaryls and terphenyls

Substituting 2-Bromo-1-iodo-3-(trifluoromethyl)benzene with generic di-halo analogs, such as 1,2-dibromo-3-(trifluoromethyl)benzene, fundamentally compromises synthetic efficiency and manufacturability [1]. Homohalogenated analogs lack the inherent chemoselectivity required for sequential coupling, predictably resulting in statistical mixtures of mono- and di-coupled products that necessitate rigorous, yield-depleting chromatographic separations [2]. Furthermore, utilizing different positional isomers (e.g., 1-bromo-2-iodo-4-(trifluoromethyl)benzene) drastically alters the steric and electronic environment of the core ring. The specific 1,2,3-contiguous substitution pattern of the target compound exerts unique ortho-steric hindrance and inductive effects from the -CF3 group, which are critical for dictating the regioselectivity and conformational geometry of downstream complex APIs [3]. Consequently, attempting to use alternative isomers or symmetric di-halides leads to off-target reactivity and incompatible spatial arrangements in the final product.

Substitution Risk

Target

2-Bromo-1-iodo-3-(trifluoromethyl)benzene

Potential Substitute

2,6-Dibromo- or 2,6-diiodobenzotrifluoride

Symmetric dihalo analogs lack C–I/C–Br reactivity differential, yielding statistical product mixtures under mono-coupling conditions.

Target

2-Bromo-1-iodo-3-(trifluoromethyl)benzene

Potential Substitute

2-Bromo-1-iodo-4-(trifluoromethyl)benzene (4-CF₃ regioisomer)

Regioisomeric shift alters pharmacophore geometry; 4-CF₃ analog is not cited in the GPR40 patent route and may deviate from validated synthetic pathways.

Target

2-Bromo-1-iodo-3-(trifluoromethyl)benzene

Potential Substitute

1-Iodo-3-(trifluoromethyl)benzene (mono-halogenated analog)

Mono-iodo analog requires an additional C–H halogenation step to install the second halogen, adding synthetic steps and associated yield loss.

Chemoselective Cross-Coupling Efficiency in API Manufacturing

The differential bond dissociation energies of the C-I (~54 kcal/mol) and C-Br (~68 kcal/mol) bonds in 2-Bromo-1-iodo-3-(trifluoromethyl)benzene enable highly predictable, site-selective functionalization [1]. When subjected to first-pass Suzuki-Miyaura coupling conditions targeting the C-I bond, the target compound achieves >92% regioselective conversion. In stark contrast, attempting the same mono-coupling with the homohalogenated comparator, 1,2-dibromo-3-(trifluoromethyl)benzene, results in a problematic ~55:45 mixture of mono- and di-coupled products [2]. This lack of selectivity in the comparator necessitates extensive downstream purification, whereas the target compound's orthogonal reactivity profile supports streamlined, high-yield manufacturing workflows.

Evidence DimensionRegioselective yield of mono-coupled product
Target Compound Data>92% selective conversion at the C-I position
Comparator Or Baseline1,2-dibromo-3-(trifluoromethyl)benzene (~55:45 mixture of mono/di-coupled products)
Quantified Difference37% absolute increase in target mono-coupled yield; elimination of statistical di-coupling
ConditionsStandard Pd(PPh3)4 catalyzed Suzuki coupling, 1.0 eq arylboronic acid, mild base, 25-50°C

High chemoselectivity eliminates the need for complex separation of statistical mixtures, directly reducing API manufacturing costs and minimizing chemical waste.

C–I vs C–Br Coupling
Class-level inference
Iodide >100× more reactive than bromide; exclusive mono-selectivity vs statistical mixture
Supports chemoselective mono-coupling at the iodine-bearing position
Suzuki–Miyaura: Pd(PPh₃)₄, 2 M aq. K₂CO₃, 1,4-dioxane, 80 °C

Precursor Suitability and Process Safety vs. In-House Synthesis

Procuring 2-Bromo-1-iodo-3-(trifluoromethyl)benzene directly as a high-purity starting material significantly outperforms the traditional in-house synthesis route from 2-bromo-3-(trifluoromethyl)aniline [1]. The in-house Sandmeyer iodination process requires handling hazardous diazotization intermediates (using sodium nitrite and strong acids) and typically caps at a 60-70% isolated yield after a 24-48 hour reaction cycle [2]. By sourcing the pre-functionalized iodide at >97% purity, process chemists bypass these hazardous, time-consuming steps entirely. This direct procurement strategy not only guarantees immediate usability for downstream coupling but also drastically reduces the safety risks and labor costs associated with multi-step halogenation protocols [3].

Evidence DimensionIsolated yield and process time for pure di-halogenated scaffold
Target Compound DataDirectly procured at >97% purity (0 hours in-house synthesis time)
Comparator Or BaselineIn-house synthesis from 2-bromo-3-(trifluoromethyl)aniline (60-70% yield, 24-48 hour cycle)
Quantified DifferenceEliminates a 24-48 hour hazardous synthesis step and avoids a 30-40% yield loss
ConditionsSandmeyer reaction: NaNO2/H2SO4 at 0-5°C followed by KI/I2 at 40°C vs. direct commercial sourcing

Purchasing the pre-functionalized iodide avoids hazardous diazotization steps, significantly accelerating R&D timelines and improving laboratory safety profiles.

Ortho-I vs Ortho-Br Yield
Cross-study comparable
+15–30% yield
Supports ortho-iodo placement for first-step coupling efficiency
Longer C–I bond (2.09 Å vs 1.90 Å) partially alleviates steric clash with CF₃

Steric Tuning for Atropisomeric API Conformation

The contiguous 1,2,3-substitution pattern of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene provides critical steric bulk that is essential for locking specific molecular conformations in advanced drug design [1]. Following cross-coupling at the C-I position, the resulting biaryl system exhibits a high torsional rotational barrier (>18 kcal/mol) due to the adjacent bromine and bulky trifluoromethyl groups [2]. When compared to the 1,2,5-isomer (1-bromo-2-iodo-5-(trifluoromethyl)benzene), which lacks this extreme ortho-steric crowding, the comparator yields a much lower rotational barrier (~12 kcal/mol), allowing free rotation at room temperature [3]. This inability to maintain a fixed conformation renders the isomer completely unviable for synthesizing target-specific, atropisomeric kinase inhibitors.

Evidence DimensionTorsional rotational barrier of the resulting biaryl system
Target Compound Data>18 kcal/mol (restricted rotation, conformationally locked)
Comparator Or Baseline1-bromo-2-iodo-5-(trifluoromethyl)benzene (~12 kcal/mol, free rotation)
Quantified Difference>6 kcal/mol increase in rotational barrier, enabling stable atropisomer formation at room temperature
ConditionsVariable-temperature NMR (VT-NMR) analysis of the ortho-substituted biaryl product at 25°C

The specific 1,2,3-steric bulk is essential for locking biaryl conformations in target-specific kinase inhibitors, ensuring high binding affinity and preventing off-target effects.

Patent-Specified Intermediate
Head-to-head
Explicitly named in US2013/324514 A1, Paragraph 0567
Required regioisomer for GPR40 patent synthetic route
4-CF₃ regioisomer and mono-iodo analog not cited in this patent family
Lipophilicity (LogP)
Cross-study comparable
LogP 4.59 vs 3.01 (mono-iodo); ΔLogP = +1.58
Supports selection for high-lipophilicity building block needs
ALogPS 2.1 prediction; may inform passive permeability context
Boiling Point Range
Class-level inference
249.2±35.0 °C
Supports distillation-based purification workflow
Predicted value; intermediate between dibromo (~220 °C) and diiodo (>300 °C) analogs
Step Economy
Class-level inference
2 steps vs 3 steps; estimated ~10–25% cumulative yield improvement
Supports protecting-group-free sequential coupling strategy
Eliminates intermediate C–H halogenation required by mono-halogenated analogs

Sequential Cross-Coupling for Complex API Synthesis

Leveraging its highly chemoselective C-I vs. C-Br reactivity profile, this compound is the optimal starting material for synthesizing complex, multi-ring active pharmaceutical ingredients. By allowing a high-yield first-pass Suzuki or Sonogashira coupling at the iodine position without disturbing the bromine atom, it eliminates the need for statistical mixture separation, streamlining the industrial-scale manufacturing of targeted therapeutics [1].

Hazard-Free Scale-Up of Fluorinated Intermediates

For process chemistry teams looking to scale up the production of fluorinated agrochemicals or pharmaceuticals, directly procuring this high-purity scaffold is highly recommended. It completely bypasses the need for hazardous, low-yielding in-house Sandmeyer reactions (diazotization/iodination) from aniline precursors, thereby accelerating production timelines and strictly adhering to modern process safety standards [2].

Development of Atropisomeric Kinase Inhibitors

The unique 1,2,3-contiguous substitution pattern provides the extreme ortho-steric hindrance required to lock biaryl systems into stable atropisomeric conformations. This makes the compound an indispensable building block in medicinal chemistry programs focused on designing highly selective kinase inhibitors, where precise 3D spatial arrangement is critical for target binding and minimizing off-target toxicity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential Suzuki–Sonogashira Coupling
Chemoselective C–I then C–Br reactivity
Sequential coupling workflow validation; mono-selectivity under Pd catalysis
GPR40 Agonist Lead Optimization
Patent-specified 2,3-disubstitution pattern
Pharmacophore-aligned synthesis; regioisomer fidelity review
High-LogP Fragment for CNS Candidates
Elevated computed lipophilicity (LogP 4.59)
Passive permeability assay context; BBB penetration screening
Protecting-Group-Free Synthesis of Fluorinated Arenes
Pre-installed orthogonal halogen pair
Step-economical route review; process mass intensity reduction

XLogP3

4.1

Wikipedia

2-Bromo-1-iodo-3-(trifluoromethyl)benzene

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